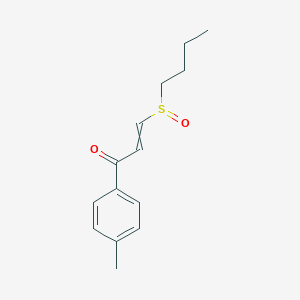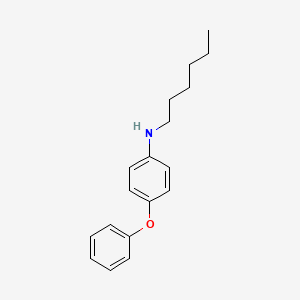
N-Hexyl-4-phenoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexyl-4-phenoxyaniline is an organic compound with the molecular formula C18H23NO. It consists of a hexyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a phenoxy group at the para position. This compound is part of the broader class of phenylamine derivatives, known for their diverse applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-4-phenoxyaniline typically involves the nucleophilic substitution of a halogenated aniline derivative with a hexylating agent. One common method is the reaction of 4-bromoaniline with hexylamine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes. For instance, palladium-catalyzed amination reactions can be employed to enhance yield and selectivity. These methods often utilize palladium complexes as catalysts and require careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexyl-4-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of hexyl-substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation; a mixture of nitric and sulfuric acids for nitration.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hexyl-substituted aniline derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Applications De Recherche Scientifique
N-Hexyl-4-phenoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of N-Hexyl-4-phenoxyaniline involves its interaction with specific molecular targets. For instance, it can bind to bacterial cell membranes, disrupting their integrity and leading to cell lysis. The compound’s hydrophobic hexyl group facilitates its insertion into lipid bilayers, while the phenoxy group may interact with membrane proteins, enhancing its antibacterial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenoxyaniline: A structurally similar compound with a phenoxy group attached to the aniline ring but lacking the hexyl substitution.
Phenoxyaniline Derivatives: Various derivatives with different alkyl or aryl substitutions on the aniline ring
Uniqueness
N-Hexyl-4-phenoxyaniline is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The hexyl group enhances its hydrophobicity, making it more effective in interacting with lipid membranes compared to other phenoxyaniline derivatives.
Propriétés
Numéro CAS |
65570-11-8 |
|---|---|
Formule moléculaire |
C18H23NO |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
N-hexyl-4-phenoxyaniline |
InChI |
InChI=1S/C18H23NO/c1-2-3-4-8-15-19-16-11-13-18(14-12-16)20-17-9-6-5-7-10-17/h5-7,9-14,19H,2-4,8,15H2,1H3 |
Clé InChI |
IIASAEKPFPNCJC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


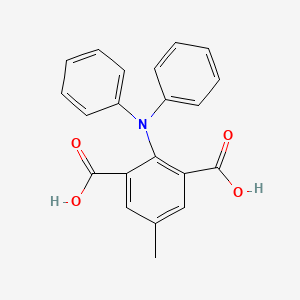
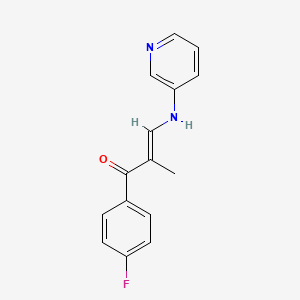



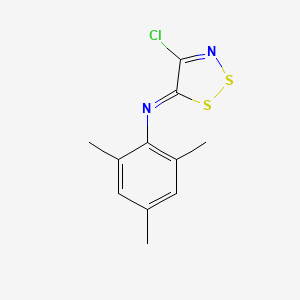


stannane](/img/structure/B14472292.png)
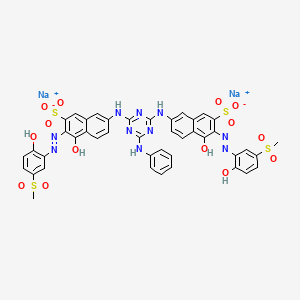

![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)
![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)
